CK-869

Vue d'ensemble

Description

CK-869 est un inhibiteur de petite molécule qui interagit avec le complexe protéique apparenté à l'actine 2/3 (Arp2/3). Ce complexe joue un rôle crucial dans la nucléation des filaments d'actine ramifiés, qui sont essentiels aux processus cellulaires tels que la motilité cellulaire et les changements de forme .

Méthodes De Préparation

Voies de synthèse:: Les voies de synthèse pour CK-869 ne sont pas explicitement documentées dans la littérature disponible. il est dérivé des composés parents CK-636 et CK-548 .

Conditions réactionnelles:: Les conditions réactionnelles spécifiques pour la synthèse de this compound restent non divulguées. Les chercheurs se sont concentrés sur sa caractérisation structurale et ses effets fonctionnels plutôt que sur les voies de synthèse détaillées.

Production industrielle:: Les informations concernant les méthodes de production à l'échelle industrielle pour this compound sont rares. Il est principalement utilisé comme outil de recherche plutôt que comme produit commercial.

Analyse Des Réactions Chimiques

CK-869 inhibe la nucléation des filaments d'actine en se liant au complexe Arp2/3. Bien que les modes d'action exacts diffèrent entre CK-666 et this compound, les deux composés perturbent le mouvement des sous-unités Arp2 et Arp3 vers la conformation activée de type filament .

Les réactifs et conditions courants associés aux interactions de this compound restent non rapportés en raison de son contexte de recherche spécialisé.

4. Applications de la recherche scientifique

This compound a trouvé des applications dans divers domaines scientifiques :

Biologie cellulaire : Étude de la dynamique de l'actine, de la motilité cellulaire et de l'organisation du cytosquelette.

Recherche sur le cancer : Étude du rôle des processus liés à l'actine dans les métastases tumorales.

Développement de médicaments : Exploration de this compound comme cible thérapeutique potentielle pour les maladies impliquant une régulation aberrante de l'actine.

5. Mécanisme d'action

Le mécanisme de this compound implique la liaison au complexe Arp2/3. Il stabilise l'état inactif du complexe (dans le cas de CK-666) ou déstabilise l'interface Arp3-Arp2 à pas court (pour this compound) . Ces actions impactent les réseaux de filaments d'actine à l'intérieur des cellules.

Applications De Recherche Scientifique

Key Research Applications

-

Actin Dynamics Studies

- CK-869 is extensively used to investigate the dynamics of actin polymerization in various cellular contexts. By inhibiting the Arp2/3 complex, researchers can elucidate the role of actin in cellular processes such as migration, division, and intracellular transport.

-

Cell Motility and Migration

- Studies have shown that this compound significantly affects cell motility rates by reorganizing F-actin structures. For instance, treatment with this compound led to altered cell migration patterns in M-1 cortical collecting duct cells, demonstrating its utility in studying cell behavior in response to external stimuli .

- Cancer Research

- Microtubule Assembly Inhibition

- Infectious Disease Models

Case Study 1: Inhibition of Actin Polymerization

A study demonstrated that this compound effectively reduced the branching rate of Arp2/3 complexes containing different isoforms (ArpC1A/C5 and ArpC1B/C5). The half-maximal inhibitory concentration (IC50) values indicated that this compound is a more potent inhibitor compared to its analog CK-666, particularly against complexes containing ArpC1A .

| Iso-complex Type | IC50 (µM) for this compound | IC50 (µM) for CK-666 |

|---|---|---|

| ArpC1A/C5 | 0.86 | 4 |

| ArpC1B/C5 | 3.55 | Not applicable |

Case Study 2: Impact on Cell Migration

In a controlled experiment using HeLa cells, treatment with this compound demonstrated a marked decrease in cell motility due to significant reorganization of the actin cytoskeleton. This finding underscores the compound's potential as a tool for understanding cellular mechanics during cancer progression .

Mécanisme D'action

CK-869’s mechanism involves binding to the Arp2/3 complex. It stabilizes the inactive state of the complex (in the case of CK-666) or destabilizes the short pitch Arp3-Arp2 interface (for this compound) . These actions impact actin filament networks within cells.

Comparaison Avec Des Composés Similaires

CK-869 se distingue par son site de liaison unique et son mode d'inhibition. D'autres composés similaires comprennent CK-666 (un inhibiteur apparenté) et les composés parents CK-636 et CK-548 .

Activité Biologique

CK-869 is a small molecule that serves as an inhibitor of the Arp2/3 complex, which is crucial for actin filament nucleation in eukaryotic cells. Understanding the biological activity of this compound is essential for its application in research and potential therapeutic settings. This article provides a detailed overview of the mechanisms by which this compound acts, its effects on cellular processes, and relevant case studies.

This compound binds to a specific site on the Arp3 subunit of the Arp2/3 complex, leading to allosteric inhibition. Unlike other inhibitors, this compound disrupts key protein-protein interactions within the complex, particularly affecting the Arp3-Arp2 interface. This action prevents the transition of the Arp2/3 complex into its active state required for actin nucleation .

Structural Insights

Research has shown that this compound stabilizes an inactive conformation of the Arp2/3 complex. The binding induces structural changes that alter how the complex interacts with actin monomers and nucleation-promoting factors (NPFs). Specifically, it causes a flip in the sensor loop of Arp3, which influences ATP binding dynamics, although it does not directly compete with ATP .

Biological Effects

This compound has been extensively studied for its effects on cell motility and actin dynamics:

- Inhibition of Actin Polymerization : this compound significantly reduces actin polymerization in various cell types. For instance, in HeLa cells infected with vaccinia virus, treatment with this compound resulted in a near-complete loss of virus-induced actin assembly compared to untreated controls .

- Impact on Cell Morphology : In macrophage models, this compound treatment led to significant morphological changes, with cells becoming less spread and more rounded. This contrasts with CK-666, which did not affect macrophage morphology significantly .

Study 1: Differential Effects on Actin Assembly

A study examined the effects of this compound on vaccinia-induced actin polymerization in HeLa cells. The results indicated that increasing concentrations of this compound led to a dramatic reduction in actin assembly events compared to CK-666, which showed minimal effects even at high concentrations .

Study 2: Effects on Macrophage Behavior

In another investigation involving murine bone marrow-derived macrophages, this compound treatment resulted in increased motility. This was attributed to its ability to disrupt normal Arp2/3 complex function while simultaneously enhancing myosin II-dependent movement .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of CK-666 and this compound:

| Property | CK-666 | This compound |

|---|---|---|

| Binding Site | Allosteric site on Arp2/3 complex | Specific pocket on Arp3 |

| Effect on Actin Assembly | Partial inhibition | Near-complete inhibition |

| Impact on Cell Morphology | No significant change | Cells become rounded and less spread |

| Effect on Macrophage Motility | No impact | Increased motility |

Propriétés

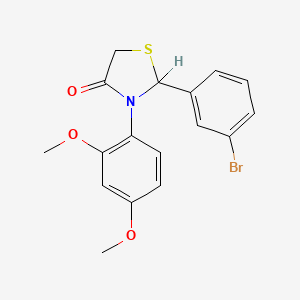

IUPAC Name |

2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNPZYLNLATCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388592-44-7 | |

| Record name | 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.